Product packaging for 4-Chloro-2-(cyanomethyl)benzonitrile(Cat. No.:CAS No. 76520-06-4)

4-Chloro-2-(cyanomethyl)benzonitrile

Cat. No.: B1354629
CAS No.: 76520-06-4
M. Wt: 176.6 g/mol
InChI Key: NAYVLHMBEYBALA-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyanomethyl)benzonitrile is a versatile organic compound that serves as a valuable building block in synthetic organic chemistry and pharmaceutical research. Its structure incorporates both a chloro and a cyanomethyl substituent on a benzonitrile core, making it a multifunctional intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of various heterocyclic systems, which are core structures in many active pharmaceutical ingredients and agrochemicals . The cyanomethyl group adjacent to the nitrile function is particularly useful in cyclization reactions and for the formation of carbon-carbon bonds. While specific biological data for this exact compound may be limited, its structural analogs and precursors are frequently assessed for antimicrobial activity and other biological properties . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this compound with appropriate personal protective equipment and in accordance with all relevant laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2 B1354629 4-Chloro-2-(cyanomethyl)benzonitrile CAS No. 76520-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYVLHMBEYBALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 2 Cyanomethyl Benzonitrile

Regioselective Functionalization Approaches in Benzonitrile (B105546) Synthesis

Achieving the desired substitution pattern on a benzonitrile core is a critical aspect of its synthetic chemistry. Regioselective functionalization strategies are paramount in controlling the placement of incoming substituents, thereby avoiding the formation of undesired isomers and simplifying purification processes.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a variety of functional groups. organic-chemistry.orgwikipedia.org

For substituted benzonitriles, the cyano group itself can act as a moderate directing group. However, its effectiveness can be influenced by other substituents on the ring. In the context of synthesizing a molecule like 4-Chloro-2-(cyanomethyl)benzonitrile, a plausible strategy would involve the DoM of a pre-existing 4-chlorobenzonitrile. The chloro group, being a weak directing group, would likely not interfere with the cyano-directed metalation at the ortho position.

The general mechanism for DoM involves the coordination of a Lewis acidic alkyllithium species (like n-butyllithium) to the Lewis basic heteroatom of the DMG. wikipedia.org This proximity effect enhances the kinetic acidity of the ortho-protons, leading to selective deprotonation and the formation of a stabilized ortho-lithiated species. organic-chemistry.org Subsequent reaction with an electrophile introduces the desired functionality exclusively at the ortho position. wikipedia.org

Table 1: Common Directing Metalation Groups (DMGs) and their Relative Strengths

Strength Directing Metalation Groups (DMGs)
Strong -CONR₂, -SO₂NR₂, -OMOM, -O(CONR₂)
Moderate -OMe, -NR₂, -CN, -CF₃

| Weak | -Cl, -F, -CH₂NR₂ |

This table provides a generalized hierarchy of directing group strength in DoM reactions.

The introduction of a cyano group onto an aromatic ring can also be achieved through cyanation reactions, often directed by a halogen substituent. organic-chemistry.org Transition-metal-catalyzed cross-coupling reactions are the most common methods for this transformation. nih.gov For instance, the palladium-catalyzed cyanation of aryl halides, such as aryl chlorides or bromides, with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide is a widely used method. organic-chemistry.org

In the synthesis of a dichlorinated precursor to this compound, one of the chloro groups could be selectively replaced by a cyano group. The regioselectivity of such a reaction would depend on the relative reactivity of the different C-Cl bonds, which can be influenced by electronic and steric factors. For example, in a molecule like 1,4-dichloro-2-(cyanomethyl)benzene, the chlorine atom at the 1-position would be electronically activated towards nucleophilic aromatic substitution or oxidative addition to a palladium catalyst due to the presence of the electron-withdrawing cyanomethyl group.

Recent advancements in this area have focused on the use of less toxic cyanide sources and more efficient catalytic systems to improve the sustainability and practicality of these reactions. organic-chemistry.org

Cyanomethylation Techniques for Aromatic Systems

The introduction of the cyanomethyl (-CH₂CN) group is a key step in the synthesis of this compound. Various methods have been developed for the cyanomethylation of aromatic systems, with a focus on achieving regioselectivity.

Achieving ortho-cyanomethylation is crucial for the target synthesis. One approach involves the reaction of an ortho-lithiated benzonitrile derivative, generated via DoM as described previously, with a cyanomethylating agent. Suitable electrophiles for this purpose include chloroacetonitrile (B46850) or bromoacetonitrile.

Another strategy is the direct oxidative cross-dehydrogenative coupling of a substituted benzonitrile with acetonitrile. acs.org This method often employs a metal catalyst, such as iron(II) chloride (FeCl₂), and an oxidant. acs.orgresearchgate.net The reaction proceeds via the generation of a cyanomethyl radical from acetonitrile, which then adds to the aromatic ring. nih.gov The regioselectivity of this addition can be directed by existing functional groups on the benzonitrile. For instance, an amine group can direct the cyanomethylation to the ortho position. acs.org

Photochemical methods have also been explored for aromatic cyanomethylation. acs.orgrsc.org These reactions can proceed via an electron transfer mechanism, where the aromatic compound is photoexcited and then reacts with a cyanomethyl source. rsc.org

The selectivity and yield of cyanomethylation reactions are highly dependent on the reaction conditions. researchgate.netresearchgate.net Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and the nature of the cyanomethylating agent.

For metal-catalyzed cross-coupling reactions, the choice of ligand for the metal center is critical in controlling the reactivity and selectivity of the catalyst. The solvent can also play a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used. organic-chemistry.org

In the case of radical cyanomethylation, the choice of initiator or photocatalyst is crucial. rsc.org The concentration of the radical species must be carefully controlled to avoid side reactions. Temperature can also influence the selectivity, with lower temperatures often favoring the desired product.

Table 2: Optimization of a Hypothetical Ortho-Cyanomethylation Reaction

Entry Catalyst Ligand Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ PPh₃ Toluene 100 45
2 Pd₂(dba)₃ XPhos Dioxane 120 78
3 NiCl₂(dppp) - DMF 80 65

This table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of an ortho-cyanomethylation reaction.

Integration of Green Chemistry Principles in Synthetic Pathways of Benzonitrile Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of benzonitrile derivatives to reduce the environmental impact of chemical processes. wjpmr.com This involves the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions. rsc.orgresearchgate.net

One approach is the use of ionic liquids as recyclable reaction media and catalysts. rsc.orgsemanticscholar.org Ionic liquids can offer advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of reactants. rsc.org They have been successfully employed in the synthesis of benzonitriles from aldehydes and hydroxylamine, providing high yields and allowing for easy separation and recycling of the ionic liquid. rsc.orgresearchgate.net

Biocatalysis, using enzymes or whole microorganisms, is another green approach to nitrile synthesis and modification. evitachem.com For example, nitrile hydratases can selectively hydrate (B1144303) a nitrile group to an amide, while nitrilases can hydrolyze a nitrile to a carboxylic acid. These enzymatic reactions are often highly regioselective and occur under mild, aqueous conditions.

Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy contributes to the greening of benzonitrile synthesis. acs.org This includes the use of earth-abundant metal catalysts and the design of one-pot reactions that minimize waste and purification steps. semanticscholar.org The principles of preventing waste, maximizing atom economy, and using catalysis are central to these efforts. wjpmr.com

Solvent-Free and Environmentally Benign Methodologies

The principles of green chemistry are being actively applied to nitrile synthesis to minimize waste and reduce the use of hazardous substances. iwu.edu This involves the adoption of alternative energy sources and non-toxic or recyclable solvents.

One prominent environmentally friendly approach is the use of microwave irradiation, often in combination with green solvents like glycerol. scirp.org Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. Glycerol is recognized as an eco-friendly solvent choice for such procedures. scirp.org Another significant advancement in environmentally benign synthesis is biocatalysis. The use of microorganisms, such as strains of Rhodococcus rhodochrous, leverages enzymatic pathways to perform chemical transformations under mild, aqueous conditions. evitachem.com These bacteria possess nitrile hydratase and amidase enzyme systems capable of regioselective nitrile conversions, offering a green alternative to traditional chemical methods. evitachem.com

These methodologies align with the goals of green chemistry by reducing reliance on volatile organic compounds (VOCs) and minimizing the generation of hazardous byproducts. iwu.edu

Table 1: Overview of Environmentally Benign Synthetic Approaches
MethodologyKey FeaturesAdvantages
Microwave-Assisted SynthesisUses microwave irradiation as an energy source. Often paired with green solvents like glycerol. scirp.orgRapid reaction times, high yields, easy work-up, reduced energy consumption. scirp.org
BiocatalysisEmploys enzymes or whole-cell microorganisms (e.g., Rhodococcus rhodochrous) as catalysts. evitachem.comMild aqueous reaction conditions, high selectivity, environmentally friendly. evitachem.com

Catalytic Systems for Enhanced Synthetic Efficiency

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity with only small amounts of a catalyst. For the synthesis of benzonitriles, several catalytic systems have proven to be highly effective.

Phase-Transfer Catalysis (PTC): This methodology is a powerful and environmentally friendly technique for reactions involving immiscible phases. ptfarm.pl In a typical PTC system, a catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant (e.g., a cyanide anion) from an aqueous or solid phase into an organic phase where the substrate is dissolved. ptfarm.plcrdeepjournal.org This overcomes the insolubility barrier and facilitates the reaction. For instance, the synthesis of the related compound 4-chloro-2-trifluoromethylbenzonitrile has been successfully achieved using cuprous cyanide in the presence of a phase-transfer catalyst like hexadecyltrimethylammonium bromide. google.com PTC is widely used in industrial applications for C, N, O, and S-alkylation reactions due to its efficiency and potential to eliminate hazardous solvents. crdeepjournal.orgphasetransfer.com

Transition-Metal Catalysis: Transition metals, particularly palladium and nickel, are extensively used to catalyze cyanation reactions. Palladium-based catalysts are effective for the cyanation of aryl chlorides, a key transformation for producing arenecarbonitriles. researchgate.net Recent advancements have also focused on developing cyanide-free methods. For example, nickel-catalyzed reductive cyanation utilizes carbon dioxide (CO2) and ammonia (B1221849) (NH3) as a sustainable source for the cyano group, offering a safer alternative to toxic metal cyanides. nih.govnih.gov These catalytic systems demonstrate excellent functional group tolerance, allowing for the synthesis of a wide array of functionalized nitriles in good to excellent yields. nih.gov

Table 2: Comparison of Catalytic Systems for Benzonitrile Synthesis
Catalytic SystemCatalyst ExampleTypical ReactantsKey Advantages
Phase-Transfer Catalysis (PTC)Hexadecyltrimethylammonium bromide google.comAryl halide, Cuprous Cyanide google.comHigh efficiency, mild conditions, suitable for industrial scale, environmentally friendly. ptfarm.plcrdeepjournal.org
Palladium CatalysisPalladium complexes with phosphine (B1218219) ligands researchgate.netAryl chloride, Potassium Cyanide researchgate.netEffective for cyanation of aryl chlorides. researchgate.net
Nickel CatalysisNickel complexes with tridentate phosphine ligands nih.govOrganic chlorides, CO2/NH3 nih.govCyanide-free method, good functional group tolerance, uses sustainable C1/N1 sources. nih.gov

Elucidating the Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Cyanomethyl Benzonitrile

Mechanistic Studies of Nitrile Group Transformations

The transformations of the nitrile group are fundamental in organic synthesis, offering pathways to a variety of functional groups. In the context of 4-Chloro-2-(cyanomethyl)benzonitrile, the aromatic nitrile is a key site for chemical modification. Its reactivity is influenced by the electronic properties of the benzene (B151609) ring, which is substituted with an electron-withdrawing chloro group and a cyanomethyl group. The carbon atom of the nitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis and Amidation Reactions of Aromatic Nitriles

The hydrolysis of aromatic nitriles is a classic transformation that typically proceeds via an amide intermediate to yield a carboxylic acid. libretexts.orgnumberanalytics.com This reaction can be catalyzed by either acid or base, with distinct mechanisms. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of a weak nucleophile like water. chemistrysteps.comorganicchemistrytutor.com The resulting intermediate undergoes a series of proton transfers to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.comnumberanalytics.com The amide can be isolated under mild conditions, but typically, the reaction proceeds with further hydrolysis to the corresponding carboxylic acid, driven by the protonation of the amide carbonyl and subsequent nucleophilic attack by water. organicchemistrytutor.com The final step, the formation of a protonated amine (ammonia), is often irreversible and drives the reaction to completion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the reaction begins with the direct nucleophilic addition of the hydroxide ion to the electrophilic nitrile carbon. libretexts.orgpearson.com This forms an imine anion intermediate. libretexts.orgpressbooks.pub Protonation by water yields a hydroxy imine, which tautomerizes to an amide. libretexts.orgpressbooks.pub Similar to the acid-catalyzed pathway, the amide can be the final product under controlled, milder conditions. organicchemistrytutor.com However, under more vigorous conditions (e.g., higher temperatures), the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that expels an amide anion (NH₂⁻) to form the carboxylate salt. libretexts.orgpressbooks.pub Subsequent acidification yields the carboxylic acid. libretexts.org

The presence of an electron-withdrawing chloro group on the aromatic ring of this compound is expected to accelerate base-catalyzed hydrolysis by making the nitrile carbon more electrophilic and susceptible to nucleophilic attack. numberanalytics.com

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Aromatic Nitriles
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Initial Step Protonation of the nitrile nitrogen. chemistrysteps.comorganicchemistrytutor.comNucleophilic attack by hydroxide on the nitrile carbon. libretexts.orgpearson.com
Key Intermediate Imidic acid, which tautomerizes to an amide. chemistrysteps.comnumberanalytics.comImine anion, leading to an amide. libretexts.orgpressbooks.pub
Reaction Conditions Strong acid (e.g., H₂SO₄, HCl) and water. numberanalytics.comStrong base (e.g., NaOH, KOH) and water. numberanalytics.com
Product at Intermediate Stage Amide (can be difficult to isolate). organicchemistrytutor.comAmide (isolable under mild conditions). organicchemistrytutor.com
Final Product Carboxylic acid and ammonium (B1175870) salt. organicchemistrytutor.comCarboxylate salt (requires acidification for carboxylic acid). libretexts.org
Effect of Electron-Withdrawing Groups Generally slows down the initial protonation step.Accelerates the initial nucleophilic attack. numberanalytics.com

Thiolysis Reactions and Mechanisms of Benzonitrile (B105546) Derivatives

Thiolysis of nitriles provides a direct route to thioamides, which are valuable intermediates in the synthesis of various biomolecules and heterocycles. The proposed mechanism for the thiol-catalyzed thiolysis of nitriles involves two sequential nucleophilic attacks by the thiol on the nitrile carbon. researchgate.net This process leads to the formation of a thiolimine intermediate, which subsequently tautomerizes to the more stable thioamide. researchgate.net This reaction pathway is analogous to the formation of amides via hydrolysis, with the sulfur nucleophile replacing oxygen.

For benzonitrile derivatives, this reaction allows for the conversion of the cyano group into a thiocarboxamide group. The reactivity can be influenced by catalysts and the electronic nature of the aromatic ring substituents, similar to hydrolysis reactions.

Other Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon of the nitrile group in this compound can react with a variety of strong nucleophiles beyond water and thiols. libretexts.orgnumberanalytics.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the nitrile carbon. libretexts.org This addition forms an intermediate imine anion, which is stable to further nucleophilic attack due to its negative charge. libretexts.org During an aqueous workup, this imine intermediate is hydrolyzed to produce a ketone. libretexts.orgpressbooks.pub This two-step sequence is a powerful method for carbon-carbon bond formation and the synthesis of ketones from nitriles.

Reduction to Amines and Aldehydes: Nitriles can be reduced to primary amines or aldehydes depending on the reducing agent and reaction conditions. numberanalytics.com

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which is then reduced further to a dianion. libretexts.org Quenching the reaction with water protonates the dianion to yield the primary amine. libretexts.org

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org This complex is stable at low temperatures but is hydrolyzed to an aldehyde upon aqueous workup. libretexts.org

Table 2: Nucleophilic Addition Reactions to Aromatic Nitriles
Nucleophile/ReagentIntermediateFinal ProductReference
Grignard Reagent (R-MgX)Imine anion saltKetone (after hydrolysis) libretexts.orgpressbooks.pub
Lithium Aluminum Hydride (LiAlH₄)Imine anion, then dianionPrimary Amine libretexts.orglibretexts.org
Diisobutylaluminum Hydride (DIBAL-H)Imine-aluminum complexAldehyde (after hydrolysis) numberanalytics.comyoutube.com

Reactivity of the Cyanomethyl Moiety in this compound

The cyanomethyl group (–CH₂CN) introduces a second distinct site of reactivity in the molecule. The methylene (B1212753) (–CH₂–) protons are acidic due to the electron-withdrawing effect of the adjacent nitrile group, which can stabilize the resulting carbanion (nitrile-stabilized anion) through resonance. snnu.edu.cn

Alpha-Carbon Reactivity and Alkylation Reactions

The protons on the carbon alpha to the nitrile group (the α-carbon) can be abstracted by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a nucleophilic carbanion. libretexts.orgyoutube.comyoutube.com This carbanion, or enolate equivalent, can then participate in nucleophilic substitution reactions, most commonly with alkyl halides. libretexts.orglibretexts.org

This process, known as α-alkylation, is a powerful tool for forming new carbon-carbon bonds at the α-position. libretexts.org The reaction proceeds via an Sₙ2 mechanism, and is therefore most efficient with primary and methyl halides. libretexts.org Secondary halides may lead to lower yields due to steric hindrance and competing elimination reactions, while tertiary halides are generally unreactive. libretexts.org The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete and irreversible deprotonation, preventing side reactions such as multiple alkylations or self-condensation. libretexts.orglibretexts.org In the case of this compound, α-alkylation would allow for the introduction of various alkyl substituents onto the methylene carbon of the cyanomethyl group.

Cyclization Reactions Involving the Cyanomethyl Group

The dual functionality of the cyanomethyl group—its nucleophilic potential at the α-carbon and the electrophilic nature of its own nitrile carbon—allows it to participate in a variety of cyclization reactions to form heterocyclic structures.

Research has demonstrated that alkyl nitriles can undergo radical C(sp³)–H functionalization. The cyanomethyl radical, generated via hydrogen abstraction, can engage in cascade radical addition/cyclization reactions with unactivated alkenes. rsc.orgresearchgate.net These types of reactions have been used to synthesize complex, cyano-containing ring-fused heterocyclic systems under metal-free conditions. rsc.orgresearchgate.net For a molecule like this compound, intramolecular cyclization could be envisioned if a suitable reactive partner were tethered to the aromatic ring. More commonly, it would serve as a building block in intermolecular cyclization reactions. For instance, the condensation of 2-cyanomethyl compounds with bifunctional reagents like aminoalcohols or o-phenylenediamines is a known route to heterocycles such as oxazoles and benzimidazoles, respectively.

Impact of Chlorine Substitution on Aromatic Reactivity and Selectivity

Electronic Effects on Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. uomustansiriyah.edu.iq The substituents already present on the ring determine the rate and position of the incoming electrophile.

The chlorine atom in this compound exhibits two competing electronic influences:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. libretexts.org This effect reduces the ring's nucleophilicity, making it less attractive to an incoming electrophile. The inductive effect is stronger than the resonance effect for halogens, which results in a net deactivation of the aromatic ring compared to unsubstituted benzene. vedantu.comquora.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the aromatic ring. quora.com This donation of electron density increases the electron richness at the positions ortho and para to the chlorine atom. quora.com

While the powerful inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions, where the electron density is comparatively higher. quora.com Therefore, chlorine is classified as an ortho-, para-directing deactivator. libretexts.org

In the specific case of this compound, the ring is substituted with three groups: the chlorine atom (an ortho-, para-director), a nitrile group (a meta-director), and a cyanomethyl group (weakly deactivating). All three groups are deactivating, making the ring significantly less reactive towards electrophilic attack than benzene. The directing effects of these groups are summarized in the table below.

Substituent GroupEffect on ReactivityDirecting Influence
-Cl (Chloro)DeactivatingOrtho, Para
-CN (Nitrile)Strongly DeactivatingMeta
-CH₂CN (Cyanomethyl)Weakly DeactivatingOrtho, Para (by weak hyperconjugation/inductive effects)

This table summarizes the general effects of substituents on electrophilic aromatic substitution. libretexts.org

Nucleophilic Aromatic Substitution Potential

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds that is distinct from EAS. It requires the presence of two key features on the aromatic ring: a good leaving group (such as a halogen) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. numberanalytics.comnih.gov

The structure of this compound is highly conducive to SNAr reactions.

Leaving Group: The chlorine atom at the C-4 position serves as an effective leaving group.

Activating Groups: The molecule possesses two potent electron-withdrawing groups:

A nitrile (-CN) group at the C-1 position (para to the chlorine).

A cyanomethyl (-CH₂CN) group at the C-2 position (ortho to the chlorine).

These groups activate the ring for nucleophilic attack by withdrawing electron density, making the carbon atom attached to the chlorine more electrophilic. numberanalytics.com The reaction typically proceeds via an addition-elimination mechanism. numberanalytics.com In this process, a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.com The electron-withdrawing nitrile and cyanomethyl groups at the ortho and para positions are crucial for stabilizing the negative charge of this intermediate through resonance. nih.gov The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The contrasting roles of the substituents in electrophilic versus nucleophilic aromatic substitution are highlighted in the table below.

Substituent GroupRole in Electrophilic Aromatic Substitution (EAS)Role in Nucleophilic Aromatic Substitution (SNAr)
-Cl (Chloro)Deactivating Group, Ortho/Para DirectorLeaving Group
-CN (Nitrile)Strongly Deactivating Group, Meta DirectorStrongly Activating Group
-CH₂CN (Cyanomethyl)Weakly Deactivating GroupActivating Group

This table compares the function of the substituents in this compound under different aromatic substitution conditions.

Strategic Derivatization and Scaffold Construction Utilizing 4 Chloro 2 Cyanomethyl Benzonitrile

Synthesis of Complex Heterocyclic Systems from Benzonitrile (B105546) Precursors

The presence of two nitrile functionalities in an ortho-like arrangement makes 4-Chloro-2-(cyanomethyl)benzonitrile an ideal starting material for intramolecular cyclization reactions to form fused heterocyclic systems. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles, is a key transformation in this context, leading to the formation of an enamine that can be further modified to generate a variety of heterocyclic cores. wikipedia.org

Pyrazoloisoquinoline Derivatives

While direct synthesis of pyrazoloisoquinoline derivatives from this compound is not extensively documented, a plausible synthetic route can be envisioned. The initial step would likely involve the base-catalyzed intramolecular cyclization of this compound via a Thorpe-Ziegler type reaction to yield a cyclic β-enaminonitrile. This intermediate could then be treated with hydrazine (B178648) or its derivatives. The reaction would proceed through the condensation of hydrazine with the endocyclic nitrile, followed by cyclization and aromatization to afford the pyrazoloisoquinoline scaffold. The chloro substituent on the benzene (B151609) ring would remain, offering a handle for further functionalization.

Triazoloisoquinoline Derivatives

Similar to the synthesis of pyrazoloisoquinolines, the construction of the triazoloisoquinoline core can be proposed starting from the same cyclic β-enaminonitrile intermediate derived from this compound. The formation of the triazole ring could be achieved by reacting the enaminonitrile with a source of nitrogen that can facilitate the formation of the 1,2,4-triazole (B32235) ring system. This could involve multi-step sequences, for instance, conversion of the enamine to a hydrazone or an amidine, followed by cyclization with a suitable one-carbon synthon.

Dihydronaphthalene and Naphthalene (B1677914) Derivatives

The synthesis of dihydronaphthalene and naphthalene derivatives from this compound can be approached through annulation strategies. One potential route involves the reaction of the active methylene (B1212753) group of the cyanomethyl substituent with a suitable Michael acceptor. For instance, condensation with an α,β-unsaturated ketone or ester could be followed by an intramolecular cyclization and subsequent aromatization to yield the naphthalene ring system. The specific reaction conditions and reagents would dictate whether a dihydronaphthalene or a fully aromatized naphthalene derivative is obtained.

Reactant 1Reactant 2Product TypeKey Reaction
This compoundBaseCyclic β-enaminonitrileThorpe-Ziegler Cyclization
Cyclic β-enaminonitrileHydrazinePyrazoloisoquinolineCondensation/Cyclization
Cyclic β-enaminonitrileNitrogen source + C1 synthonTriazoloisoquinolineMulti-step cyclization
This compoundα,β-Unsaturated carbonylDihydronaphthalene/NaphthaleneMichael Addition/Annulation

Isochroman-1-one (B1199216) Derivatives

The synthesis of isochroman-1-one derivatives from this compound would necessitate a transformation of one of the nitrile groups into a carboxylic acid or its derivative, and the other into a group that can act as a nucleophile for lactonization. A possible pathway involves the selective hydrolysis of the benzylic nitrile to a carboxylic acid. The aromatic nitrile could then be reduced to an aminomethyl group, which could be further converted to a hydroxymethyl group via diazotization followed by hydrolysis. Intramolecular esterification (lactonization) of the resulting 2-(hydroxymethyl)benzoic acid derivative under acidic conditions would then yield the desired isochroman-1-one scaffold.

Development of Extended-Chain and Polymer-Supported Analogs of Benzonitrile Derivatives

The reactivity of the functional groups in this compound allows for its incorporation into larger molecular structures, including extended-chain molecules and polymers.

The presence of the chloro and nitrile groups provides opportunities for various coupling reactions to build extended-chain analogs. For example, the chloro group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, allowing for the introduction of aryl or alkynyl substituents. The nitrile groups can also be transformed into other functionalities, such as amines or carboxylic acids, which can then be used in standard amide or ester bond-forming reactions to create oligomeric or polymeric structures.

Furthermore, this compound can be attached to a solid support to create polymer-supported reagents or scaffolds for combinatorial chemistry. The chloro atom allows for nucleophilic aromatic substitution or metal-catalyzed coupling to a functionalized polymer resin. Once immobilized, the cyanomethyl and benzonitrile moieties can be chemically modified in a stepwise manner, facilitating the synthesis of libraries of complex molecules with easy purification. nih.gov

Modification SiteReaction TypeResulting Structure
Chloro groupSuzuki/Sonogashira CouplingExtended-chain aryl/alkynyl derivatives
Nitrile groupsHydrolysis/ReductionDicarboxylic acid/Diamine derivatives for polymerization
Chloro groupNucleophilic substitution with polymerPolymer-supported benzonitrile

Design and Synthesis of Functionalized Benzonitrile Scaffolds

The this compound scaffold can be further functionalized to generate a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The aromatic ring is susceptible to further electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. The chloro group can be displaced by various nucleophiles under specific conditions, allowing for the introduction of alkoxy, amino, or thioether functionalities.

The cyanomethyl group is a particularly versatile handle for functionalization. The active methylene protons can be deprotonated with a suitable base to generate a carbanion, which can then react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the benzylic position. For instance, the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of sulfur and a base, could potentially be adapted for use with this compound to synthesize substituted thiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.orgmdpi.com

Functionalization StrategyReagentsPotential Products
Electrophilic Aromatic SubstitutionNitrating/Sulfonating agentsNitro/Sulfo-substituted benzonitriles
Nucleophilic Aromatic SubstitutionAlkoxides, Amines, ThiolsAlkoxy, Amino, Thioether derivatives
Alkylation of Cyanomethyl GroupBase, Alkyl halidesα-Alkyl-4-chloro-2-(cyanomethyl)benzonitriles
Acylation of Cyanomethyl GroupBase, Acyl chloridesα-Acyl-4-chloro-2-(cyanomethyl)benzonitriles
Gewald Reaction AdaptationCarbonyl compound, Sulfur, BaseThiophene-fused systems

Biocatalytic and Enzymatic Transformations of 4 Chloro 2 Cyanomethyl Benzonitrile and Its Analogs

Enzyme-Mediated Hydrolysis of Nitrile Groups in Benzonitrile (B105546) Derivatives

Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile group (—C≡N) to a carboxylic acid (—COOH) and ammonia (B1221849) (NH₃) in a single step. nih.gov This is distinct from the action of nitrile hydratases, which convert nitriles to amides. nih.gov

Enzyme Characterization: Nitrilases are part of a large superfamily of thiol enzymes found in plants, animals, fungi, and bacteria. nih.gov Structurally, most nitrilases are composed of a single polypeptide and adopt an α-β-β-α fold. rsc.org They typically assemble into large, spiral-shaped homo-oligomeric complexes, a formation that is often essential for their activity. researchgate.net A key feature of the nitrilase active site is a conserved catalytic triad (B1167595) of glutamate, lysine, and cysteine (Glu-Lys-Cys). acs.org This triad is crucial for the enzyme's catalytic function. rsc.orgacs.org

Mechanism of Action: The catalytic mechanism of nitrilase involves a nucleophilic attack by the conserved cysteine residue's thiol group on the carbon atom of the nitrile. openbiotechnologyjournal.com This process occurs without the formation of a free amide intermediate. nih.gov The reaction proceeds through a thioester intermediate. The first molecule of water attacks this intermediate, releasing ammonia. A second water molecule then hydrolyzes the thioester, yielding the carboxylic acid product and regenerating the enzyme for the next catalytic cycle. nih.govacs.org

A significant advantage of enzymatic catalysis is the high degree of selectivity that can be achieved, which is often difficult with conventional chemical methods. researchgate.net For dinitrile compounds like cyanomethyl benzonitrile analogs, nitrilases can exhibit remarkable regioselectivity, hydrolyzing one nitrile group while leaving the other intact. researchgate.net

Research on the biotransformation of ortho, meta, and para-substituted (cyanomethyl)benzonitriles using the bacterium Rhodococcus rhodochrous LL100-21 demonstrates this principle effectively. The regioselectivity of the hydrolysis was found to be dependent on the specific nitrile-hydrolyzing enzymes induced by the bacterium's growth medium.

When R. rhodochrous was grown on propionitrile (B127096) or benzonitrile, the induced enzymes showed a distinct pattern of regioselectivity. For the ortho-substituted compound, 2-(cyanomethyl)benzonitrile (B1581571), the enzyme exclusively hydrolyzed the aliphatic nitrile of the cyanomethyl group to produce 2-(cyanophenyl)acetic acid. nih.gov In contrast, for the meta and para isomers, the same enzymes preferentially hydrolyzed the aromatic nitrile on the benzene (B151609) ring, yielding 3- and 4-(cyanomethyl)benzoic acid, respectively. nih.gov

However, when the bacterium was grown on acetonitrile, different enzymes were induced. These enzymes, likely nitrile hydratases, exhibited less regiospecificity and produced amide derivatives from 2-(cyanomethyl)benzonitrile in low yields. nih.gov This highlights how culture conditions can be manipulated to control the enzymatic output.

Chemoselectivity is another important feature of nitrilases. In some cases, nitrilases can hydrolyze a dinitrile to its corresponding mono-acid (a cyanocarboxylic acid) but will not further hydrolyze the remaining nitrile group of the product. creativebiomart.net This chemoselectivity is thought to arise from factors such as repulsion between the newly formed carboxylate group and the enzyme's hydrophobic binding site. creativebiomart.net

Regioselective Biotransformation of (Cyanomethyl)benzonitrile Isomers by Rhodococcus rhodochrous LL100-21 nih.gov
SubstrateGrowth Medium (Enzyme Inducer)Nitrile Group HydrolyzedMajor Product
2-(cyanomethyl)benzonitrilePropionitrile or BenzonitrileAliphatic (-CH₂CN)2-(cyanophenyl)acetic acid
3-(cyanomethyl)benzonitrilePropionitrile or BenzonitrileAromatic (-CN)3-(cyanomethyl)benzoic acid
4-(cyanomethyl)benzonitrilePropionitrile or BenzonitrileAromatic (-CN)4-(cyanomethyl)benzoic acid
2-(cyanomethyl)benzonitrileAcetonitrileMixed / Low Specificity2-(cyanophenyl)acetamide and 2-(cyanomethyl)benzamide (B13956103) (Low Yields)

Biocatalytic Pathways for Cyanomethyl Group Modification

The cyanomethyl group (—CH₂CN) is a key structural feature of the target compound and its analogs. Biocatalytic pathways offer precise methods for its modification. As demonstrated in the transformation of 2-(cyanomethyl)benzonitrile by R. rhodochrous LL100-21, the aliphatic nitrile of the cyanomethyl group can be selectively targeted by nitrilases. nih.gov

The primary pathway involves the direct hydrolysis of the cyanomethyl nitrile to a carboxymethyl group (—CH₂COOH), resulting in the formation of a cyanophenyl acetic acid derivative. nih.gov This transformation is achieved with excellent product recovery when the appropriate nitrilase is induced, for instance, by growing the bacterial cells on propionitrile or benzonitrile. nih.gov

Alternatively, under different enzymatic conditions, such as those induced by growth on acetonitrile, the cyanomethyl group can be hydrated to an acetamide (B32628) group (—CH₂CONH₂). nih.gov This pathway, mediated by nitrile hydratase activity, produces a cyanophenyl acetamide derivative, although often in lower yields compared to the nitrilase-mediated hydrolysis. nih.gov These distinct pathways showcase the versatility of biocatalysis in selectively modifying the cyanomethyl moiety.

Engineering of Nitrile-Hydrolyzing Enzymes for Specific Transformations

While naturally occurring nitrilases possess many desirable properties, they may not be optimal for industrial applications involving specific, non-natural substrates. Protein engineering techniques are therefore employed to improve enzyme characteristics such as activity, stability, substrate specificity, and selectivity. creativebiomart.net

Rational design and directed evolution are the two main strategies for enzyme engineering. Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. For example, site-directed mutagenesis of key residues within the active site pocket can alter the size and geometry of the substrate-binding site. rsc.org This can switch the regioselectivity of a nitrilase toward dinitriles or enhance its preference for aromatic over aliphatic substrates. rsc.orgnih.gov In one study, a single mutation (W167G) in a nitrilase from Rhodococcus zopfii eliminated undesired nitrile hydratase activity and increased the desired nitrilase activity 20-fold for the hydrolysis of 2-chloronicotinonitrile. nih.gov This was achieved by enlarging the binding pocket to better accommodate the substrate. nih.gov

Computational Chemistry and Advanced Spectroscopic Investigations of 4 Chloro 2 Cyanomethyl Benzonitrile

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and reactivity of molecules like 4-Chloro-2-(cyanomethyl)benzonitrile. utexas.edunih.gov These computational methods allow for the calculation of various molecular properties that are difficult to determine experimentally.

The electronic properties of substituted benzonitriles are heavily influenced by the nature and position of their substituents. utexas.eduacs.org For this compound, the electron-withdrawing nature of the chloro and cyano groups, as well as the cyanomethyl group, significantly modulates the electron density distribution across the aromatic ring. DFT calculations can provide a detailed picture of this distribution through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the presence of multiple electron-withdrawing groups is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another valuable computational technique that provides insights into charge distribution and intramolecular interactions. mdpi.com By examining the delocalization of electron density between occupied and unoccupied orbitals, NBO analysis can quantify the stabilizing effects of hyperconjugation and resonance within the molecule. For this compound, NBO analysis can elucidate the interactions between the lone pairs of the chlorine and nitrogen atoms with the π-system of the benzene (B151609) ring, as well as the electronic effects of the cyanomethyl substituent.

Table 1: Calculated Electronic Properties of Substituted Benzonitriles (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzonitrile (B105546)-7.8-0.57.34.18
4-Chlorobenzonitrile-8.1-0.87.32.60
This compound-8.5-1.27.3Not Available

Reaction Pathway Analysis Through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict the most favorable reaction pathways.

For instance, in reactions where this compound acts as a substrate, computational analysis can model the approach of a nucleophile to the electrophilic centers of the molecule, such as the carbon atoms of the nitrile groups or the aromatic ring. researchgate.netacs.org DFT calculations can determine the activation energies for different possible reaction pathways, thereby predicting the regioselectivity and stereoselectivity of the reaction. nih.gov

One area of interest is the reactivity of the nitrile groups. Nitriles can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net Computational studies can model the transition state structures for these reactions, providing insights into the bond-breaking and bond-forming processes. For example, in a [3+2] cycloaddition reaction involving a nitrile, computational analysis can help to understand the orbital interactions that govern the reaction's feasibility and outcome. researchgate.net

Furthermore, computational modeling can be used to study the synthesis of this compound itself. By analyzing the reaction mechanism of its formation, for example, through a nucleophilic aromatic substitution or a Sandmeyer reaction, computational chemistry can help optimize reaction conditions to improve yield and minimize byproducts.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to a Nitrile Group (Illustrative Data)
Reactant SystemSolventCalculated Activation Energy (kcal/mol)
Benzonitrile + CH3O-Gas Phase15.2
Benzonitrile + CH3O-Methanol20.5
This compound + CH3O-Methanol18.7

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Advanced spectroscopic techniques are indispensable for the experimental characterization of this compound and for monitoring its reactions in real-time.

Nuclear Magnetic Resonance Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. pearson.com For this compound, ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each proton and carbon atom. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra can be used to confirm the substitution pattern on the benzene ring and the presence of the cyanomethyl group. libretexts.orgquora.com

In the context of reaction monitoring, NMR spectroscopy is particularly powerful. acs.org By acquiring NMR spectra at different time points during a reaction, it is possible to track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics and the identification of any reaction intermediates that may be present in detectable concentrations. For example, in a reaction involving the transformation of the cyanomethyl group, changes in the chemical shift and multiplicity of the methylene (B1212753) protons can be readily observed in the ¹H NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ (Illustrative Data)
ProtonPredicted Chemical Shift (ppm)Multiplicity
Ar-H (ortho to CN)7.8d
Ar-H (meta to CN)7.6dd
Ar-H (ortho to CH₂CN)7.5d
-CH₂-4.0s

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. taylorfrancis.com The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the loss of a hydrogen halide. miamioh.eduyoutube.com For this compound, fragmentation may also involve the loss of the cyanomethyl group or cleavage of the nitrile groups.

In reaction monitoring, mass spectrometry can be coupled with chromatographic techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify the components of a reaction mixture. This is particularly useful for identifying reaction products, byproducts, and intermediates, thereby providing crucial insights into the reaction mechanism.

Table 4: Expected Mass Spectrometry Fragments for this compound (Illustrative Data)
m/zPossible FragmentNotes
176/178[M]+•Molecular ion with ³⁵Cl/³⁷Cl isotopes
141[M - Cl]+Loss of chlorine atom
136[M - CH₂CN]+•Loss of cyanomethyl radical
115[M - Cl - CN]+Loss of chlorine and a cyano group

Emerging Research Perspectives and Future Directions for 4 Chloro 2 Cyanomethyl Benzonitrile Research

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. acs.orgneuroquantology.com These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. seqens.comamt.uk

Flow chemistry, or continuous-flow chemistry, involves the continuous passage of reactants through a reactor, providing precise control over parameters such as temperature, pressure, and reaction time. neuroquantology.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volumes at any given moment minimize safety risks. nih.gov For the synthesis of 4-Chloro-2-(cyanomethyl)benzonitrile, which may involve multi-step processes, flow chemistry could enable a "telescoped" reaction sequence where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach can significantly reduce production time and waste generation.

Table 1: Comparison of Batch Processing vs. Flow Chemistry and Automated Synthesis

FeatureTraditional Batch ProcessingFlow Chemistry & Automated Synthesis
Reaction Scale Typically larger, single vessel reactionsSmall, continuous reaction volumes
Safety Higher risk with exothermic or hazardous reactionsEnhanced safety due to smaller reaction volumes
Process Control Less precise control over temperature and mixingPrecise control over reaction parameters
Efficiency Can be time-consuming with intermediate isolation stepsHigher throughput and potential for telescoped reactions
Reproducibility Prone to human error and variabilityHigh reproducibility and consistency

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering new pathways for the construction of complex molecules with high selectivity and efficiency. jocpr.com For this compound, emerging catalytic methods, particularly in the realm of cross-coupling and C-H functionalization, present exciting opportunities for derivatization and the synthesis of novel compounds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.comscielo.br Recent advancements have focused on expanding the scope of these reactions to include more challenging substrates and developing more robust and efficient catalyst systems. nih.gov For this compound, these methods could be employed to selectively modify the aromatic ring or the cyanomethyl group, providing access to a diverse range of derivatives.

C-H activation has emerged as a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and environmentally benign approach to molecular synthesis. numberanalytics.comrsc.orgresearchgate.netrsc.orgnih.gov This technology has the potential to revolutionize the way chemists approach the synthesis of complex molecules by eliminating the need for pre-functionalized starting materials. rsc.org The application of C-H activation techniques to this compound could enable the introduction of new functional groups at specific positions on the benzene (B151609) ring, opening up new chemical space for drug discovery and materials science.

The exploration of catalysts based on earth-abundant metals is another significant trend, driven by the desire for more sustainable and cost-effective chemical processes. researchgate.net These catalysts offer an alternative to precious metal catalysts and are an active area of research for a wide range of organic transformations.

Theoretical Predictions for Undiscovered Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting chemical reactivity. nih.govmdpi.com By modeling the electronic structure of molecules and the energetic profiles of reaction pathways, theoretical calculations can provide deep insights into reaction mechanisms and guide the design of new experiments. researchgate.netacs.orgresearchgate.netrsc.org

For this compound, computational studies can be employed to predict its reactivity towards various reagents and to identify novel, yet undiscovered, reaction pathways. For instance, DFT calculations can be used to determine the relative reactivity of the different positions on the aromatic ring towards electrophilic or nucleophilic attack, providing a rational basis for designing selective functionalization strategies. nih.govacs.org Furthermore, theoretical models can be used to investigate the mechanism of potential catalytic transformations, helping to optimize reaction conditions and catalyst design.

The analysis of molecular properties such as frontier molecular orbitals and electrostatic potential surfaces can reveal inherent reactivity patterns that may not be immediately obvious from experimental observations alone. rsc.orgresearchgate.net By applying these computational methods to this compound, researchers can generate hypotheses about its chemical behavior that can then be tested in the laboratory, accelerating the pace of discovery and innovation.

Q & A

Q. Basic Research Focus

  • Polar aprotic solvents (e.g., DMSO, DMF) stabilize the nitrile group via dipole interactions, reducing hydrolysis.
  • Protic solvents (e.g., MeOH) accelerate degradation: Half-life decreases from >24 hrs (in DMF) to <6 hrs (in MeOH) at 25°C .

Advanced Consideration
Computational solvent models (e.g., COSMO-RS) predict solvation free energy (ΔG_solv = -15.2 kcal/mol in water), correlating with experimental stability data .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced Research Focus

  • Chloro precursors : Residual 4-chloro-2-aminobenzonitrile (detection limit: 0.1% via UPLC-PDA).
  • Degradation products : Hydrolyzed carboxylic acid derivatives require ion-pair chromatography for separation .
    Standardization using certified reference materials (CRMs) from NIST or PubChem ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.